molecular formula C17H19NO2 B133507 N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide CAS No. 70261-51-7

N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide

Cat. No.: B133507
CAS No.: 70261-51-7
M. Wt: 269.34 g/mol
InChI Key: MVUUQAXKLJYSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide is an organic compound with the molecular formula C17H19NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its yellow solid appearance and is used in the preparation of certain metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide typically involves the reaction of 2,6-dimethylphenol with benzyl chloride to form 2,6-dimethyl-3-(phenylmethoxy)phenol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

Analgesic Properties
Preliminary studies suggest that N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide may exhibit analgesic properties, making it a candidate for pain management therapies. Its structural features, particularly the phenylmethoxy group, could enhance its interaction with biological targets involved in pain signaling pathways .

Antiviral Activity
Research indicates that compounds similar to this compound may possess antiviral properties. For instance, derivatives of acetamides have been shown to inhibit various viruses, including herpes simplex and cytomegalovirus . The potential for this compound to act against viral infections warrants further investigation into its mechanism of action and efficacy.

Synthesis of Metabolites
This compound is utilized in the preparation of metabolites for other pharmacologically active substances, such as Mepivacaine. This application highlights its role as an intermediate in synthesizing more complex therapeutic agents .

Biochemical Research

Structure-Activity Relationship (SAR) Studies
this compound serves as a model compound in SAR studies aimed at understanding the relationship between chemical structure and biological activity. Such studies can elucidate how modifications to the compound's structure affect its pharmacological properties .

Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is critical for its development as a therapeutic agent. Interaction studies can reveal how this compound interacts with various biological targets, which is essential for predicting its behavior in vivo.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological activity of related acetamides. For example:

  • A study published in Bioorganic & Medicinal Chemistry Letters examined various acetamides for their anti-inflammatory effects and found significant activity linked to specific structural modifications .
  • Another research article detailed the synthesis of acetamide derivatives that exhibited promising antiviral activities against Zika virus proteases, underscoring the potential of acetamides in antiviral drug development .

Mechanism of Action

The mechanism of action of N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide involves its interaction with specific molecular targets. In the context of its use in medicine, it acts by inhibiting sodium channels in nerve cells, thereby blocking the transmission of pain signals. This mechanism is similar to that of other local anesthetics.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethyl-3-phenylmethoxyphenyl)acetamide
  • N-(3-(Benzyloxy)-2,6-dimethylphenyl)acetamide

Uniqueness

N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher degree of stability and efficacy in its applications.

Biological Activity

N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide is a compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a substituted acetamide structure. The presence of the dimethyl and phenylmethoxy groups contributes to its biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological effects.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of acetamides can exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, this compound was evaluated for its COX inhibitory potential.

Table 1: Inhibition of COX Enzymes by this compound

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0731.4 ± 0.12

These results indicate that the compound has a moderate inhibitory effect on both COX-1 and COX-2 enzymes, which are pivotal in the inflammatory process .

2. Analgesic Properties

The analgesic properties of this compound were assessed through various pain models. Preliminary findings suggest that it may provide relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: Analgesic Efficacy Assessment

In a controlled study involving carrageenan-induced paw edema in rats, the compound demonstrated significant pain relief at doses similar to indomethacin .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus+++
Escherichia coli++
Pseudomonas aeruginosa+

The compound exhibited strong activity against Staphylococcus aureus and moderate activity against Escherichia coli .

4. Anticonvulsant Activity

The anticonvulsant potential of this compound was explored using standard seizure models such as maximal electroshock (MES). The results indicated that the compound provided significant protection against seizures.

Table 3: Anticonvulsant Activity in MES Model

CompoundProtection at Dose (mg/kg)
This compound100 mg/kg at 0.5 h

This suggests that the compound may be effective in managing certain types of seizures .

Properties

IUPAC Name

N-(2,6-dimethyl-3-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-9-10-16(13(2)17(12)18-14(3)19)20-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUUQAXKLJYSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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